molecular formula C11H23NO4Si B6149780 2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid CAS No. 182287-46-3

2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid

Cat. No. B6149780
CAS RN: 182287-46-3
M. Wt: 261.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid” is a chemical compound with the molecular formula C11H23NO4Si and a molecular weight of 261.39 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid” were not found, tert-butyloxycarbonyl-protected amino acids are commonly synthesized by stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature .


Molecular Structure Analysis

The molecular structure of “2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid” consists of 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 silicon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid” include a molecular weight of 261.39 and a predicted boiling point of 383.6±32.0 °C . The compound has a predicted density of 1.032±0.06 g/cm3 and a predicted pKa of 4.20±0.10 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid involves the protection of the amine group, followed by the addition of the trimethylsilyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "3-hydroxypropanoic acid", "tert-butyl carbamate", "trimethylsilyl chloride", "diisopropylethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group: 3-hydroxypropanoic acid is reacted with tert-butyl carbamate in the presence of diisopropylethylamine and dichloromethane to form the tert-butoxycarbonyl (Boc) protected amine.", "Addition of the trimethylsilyl group: The Boc-protected amine is then reacted with trimethylsilyl chloride in the presence of diisopropylethylamine and dichloromethane to form the trimethylsilyl (TMS) protected amine.", "Deprotection of the amine group: The TMS-protected amine is then treated with sodium bicarbonate and water to remove the Boc protecting group and form the final product, 2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid." ] }

CAS RN

182287-46-3

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid

Molecular Formula

C11H23NO4Si

Molecular Weight

261.4

Purity

95

Origin of Product

United States

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